GSK319347A Demonstrates 2.4-Fold Lower TBK1 Potency but Preserved IKKε Activity Compared to TBK1/IKKε-IN-4
When evaluated for dual TBK1/IKKε inhibitory activity, GSK319347A exhibits a distinct potency fingerprint compared to the aminopyrazolopyrimidine derivative TBK1/IKKε-IN-4. GSK319347A inhibits TBK1 with an IC₅₀ of 93 nM and IKKε with an IC₅₀ of 469 nM . In contrast, TBK1/IKKε-IN-4 demonstrates substantially higher potency against TBK1 (IC₅₀ = 13 nM) and also higher potency against IKKε (IC₅₀ = 59 nM) . The 7.2-fold difference in TBK1 potency and 7.9-fold difference in IKKε potency reflect distinct chemical scaffolds and may translate to differential cellular efficacy in systems where TBK1:IKKε stoichiometry or relative kinase activity varies.
| Evidence Dimension | TBK1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 93 nM |
| Comparator Or Baseline | TBK1/IKKε-IN-4: 13 nM |
| Quantified Difference | GSK319347A is 7.2-fold less potent against TBK1 |
| Conditions | In vitro kinase assay |
Why This Matters
Researchers requiring partial rather than complete TBK1 inhibition, or those studying IKKε-mediated signaling in contexts where TBK1-over-suppression is undesirable, should select GSK319347A over the more potent but structurally distinct TBK1/IKKε-IN-4.
